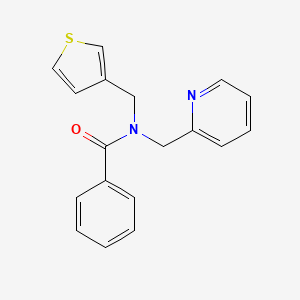

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Description

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring dual aromatic substituents: a pyridin-2-ylmethyl group and a thiophen-3-ylmethyl group. The pyridine and thiophene moieties contribute to its electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c21-18(16-6-2-1-3-7-16)20(12-15-9-11-22-14-15)13-17-8-4-5-10-19-17/h1-11,14H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGGUROQQUKTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Electronic and Crystallographic Features

The thiophene moiety in the target compound differs from benzo[b]thiophene derivatives (e.g., compound 31 in ), which exhibit fused aromatic systems. Such structural variations influence electronic properties and crystal packing. For example:

- Its molecular formula (C29H24N2O3S4) includes sulfamoyl and dithiolane groups, which are absent in the target compound .

- Thiourea analogs () : Exhibit trans-cis geometry stabilized by intramolecular hydrogen bonds (N–H···O), with dihedral angles between aromatic rings (4.03–64.58°). The target compound’s thiophene-pyridine arrangement may similarly influence conformation .

Pharmacological Activity

Carbonic anhydrase inhibitors (e.g., compound 31 in ) highlight the role of sulfur-containing benzamides in targeting enzymatic activity. The thiophene substituent in the target compound may modulate binding affinity compared to benzo[b]thiophene derivatives due to differences in aromatic surface area and electron density .

ADMET Predictions

provides ADMET data for N-(phenylcarbamoyl)benzamide, predicting moderate solubility and permeability. Pyridine moieties often improve bioavailability but may introduce basicity-related solubility challenges .

Key Research Findings and Limitations

- Synthetic Challenges : While yields for analogs are high (e.g., 85% in ), the target compound’s synthesis may require optimization due to thiophene’s reactivity .

- Data Gaps: Limited experimental data (e.g., NMR, crystallography) for the target compound necessitate reliance on analogous structures for property prediction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.